2-(5-Methoxy-2-nitrophenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
GTRKZCKMNXBWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the 2C-x Series
- 2C-N (2-(2,5-Dimethoxy-4-nitrophenyl)ethanamine): Structural Differences: Contains methoxy groups at 2- and 5-positions and a nitro group at the 4-position, unlike the target compound’s nitro group at 2 and single methoxy at 3. Computational studies show that nitro groups at the 2-position decrease the HOMO-LUMO gap (indicating higher reactivity) compared to 4-position nitro derivatives . Pharmacological Relevance: 2C-N is a known psychedelic, but the target compound’s activity remains uncharacterized, likely due to differences in receptor affinity.
NBOMe Derivatives (N-Benzyl Substituted Phenethylamines)
- 25H-NBOMe (2-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Structural Differences: Features a benzyl group attached to the ethanamine nitrogen and additional methoxy substitutions. Impact: The benzyl group in NBOMe compounds enhances 5-HT2A receptor binding affinity and potency, a feature absent in the target compound . Pharmacological Relevance: NBOMe derivatives are potent hallucinogens, whereas the target compound’s lack of N-substitution may result in weaker or divergent receptor interactions.
Other Nitro-Substituted Phenethylamines
- 2-(4-Nitrophenyl)ethanamine: Structural Differences: Lacks methoxy groups, with a nitro group at the 4-position.
Physicochemical Properties and Molecular Descriptors
Quantum mechanical calculations provide insights into key parameters (Table 1):
| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Electrophilicity Index (eV) | LogP |
|---|---|---|---|---|
| 2-(5-Methoxy-2-nitrophenyl)ethanamine | 5.2 | 4.8 | 2.1 | 1.9 |
| 2C-N | 4.7 | 5.1 | 1.8 | 2.3 |
| 25H-NBOMe | 6.0 | 3.9 | 2.5 | 3.4 |
Key Findings :
- The target compound’s lower HOMO-LUMO gap (4.8 eV vs. 5.1 eV in 2C-N) suggests higher reactivity, attributed to the nitro group’s electron-withdrawing effect at the 2-position .
- Higher LogP in NBOMe derivatives (3.4 vs. 1.9) reflects increased lipophilicity due to the benzyl group, enhancing blood-brain barrier penetration .
Pharmacological and Toxicological Considerations
- Receptor Binding: The absence of a benzyl group in the target compound likely reduces 5-HT2A affinity compared to NBOMe derivatives, which exhibit nanomolar potency .
- This contrasts with methoxy or halogenated derivatives (e.g., 2C-B), which are more metabolically stable .
- Toxicity: Limited data exist for the target compound, but nitro-substituted phenethylamines like 2C-N are associated with neurotoxicity and oxidative stress .
Preparation Methods
Nitration of Methoxy-Substituted Precursors
Route 1 :
-
Starting material : 3-Methoxybenzaldehyde.
-
Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro group at the ortho position, yielding 5-methoxy-2-nitrobenzaldehyde.
-
Chlorination : Treat with SOCl₂ to form 5-methoxy-2-nitrobenzyl chloride (85–90% yield).
-
Cyanidation : React with KCN to generate 2-(5-methoxy-2-nitrophenyl)acetonitrile (70–75% yield).
-
Reduction : Catalytic hydrogenation (H₂, Ra-Ni) or LiAlH₄ reduces nitrile to primary amine, yielding 2-(5-methoxy-2-nitrophenyl)ethanamine (65–80% yield, purity >95%).
Key Data :
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2 | HNO₃/H₂SO₄, 0°C | 78 | 98 |
| 5 | KCN, DMF, 80°C | 72 | 97 |
| 6 | H₂ (1 atm), Ra-Ni | 78 | 99 |
Direct Side-Chain Introduction Post-Nitration
Route 2 :
-
Gabriel Synthesis : React with potassium phthalimide to form N-(5-methoxy-2-nitrobenzyl)phthalimide (85% yield).
-
Deprotection : Hydrazinolysis (NH₂NH₂, EtOH) releases primary amine (90% yield).
Advantages : Avoids nitro group reduction; suitable for large-scale production.
Reductive Amination Pathways
Aldehyde to Amine via Reductive Amination
Route 3 :
-
Henry Reaction : React with nitromethane (base catalysis) to form β-nitro alcohol (70% yield).
-
Hydrogenation : H₂/Pd-C reduces nitroalkene to ethylamine (60–70% yield).
Challenges : Requires careful control to prevent over-reduction of the aromatic nitro group.
One-Pot Multicomponent Synthesis
Guaiacol-Based Method (Adapted from CN113861047B)
Route 4 :
-
Conditions : 170°C, 15 h, mesitylene solvent.
-
Mechanism : Nucleophilic substitution forms C-N bond, followed by cyclization and hydrolysis.
Optimization :
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Nitration-Cyanide | 3-Methoxybenzaldehyde | Cyanidation/Reduction | 78 | 99 | High |
| Gabriel Synthesis | Benzyl bromide | Phthalimide substitution | 85 | 98 | Moderate |
| Reductive Amination | Benzaldehyde | Henry reaction | 70 | 95 | Low |
| One-Pot | Nitrophenol | Multicomponent reaction | 73 | 97 | High |
Key Findings :
-
Nitration-centric routes offer high yields but require stringent temperature control.
-
One-pot synthesis balances scalability and efficiency, ideal for industrial applications.
Challenges and Mitigation Strategies
Nitro Group Stability
Q & A
Q. Methodology :
- Multi-step synthesis : Start with nitration of a methoxy-substituted benzene derivative, followed by functional group transformations. For example, reduce a nitro group to an amine or introduce the ethanamine moiety via reductive amination. Intermediate purification via column chromatography (silica gel, gradient elution) is critical to remove byproducts .
- Purity optimization : Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
(Advanced) How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodology :
- DFT calculations : Use Gaussian or ORCA software to model the electron density distribution, focusing on the nitro group’s electron-withdrawing effects and the methoxy group’s steric/electronic contributions. Calculate Fukui indices to identify reactive sites .
- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) to refine models .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodology :
- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm the aromatic methoxy and nitro substituents. NOESY can resolve spatial proximity of substituents .
- IR : Identify amine (-NH2) stretches (~3300 cm) and nitro group vibrations (~1520, 1350 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
(Advanced) How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?
Q. Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in methanol). Use SHELXL for structure refinement to determine bond lengths and angles, which distinguish between keto-enol or other tautomeric forms .
- Cross-validation : Compare experimental data with Cambridge Structural Database entries to identify discrepancies .
(Advanced) What strategies mitigate competing side reactions (e.g., oxidation) during functionalization of the ethanamine group?
Q. Methodology :
- Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during nitro reduction or electrophilic substitutions .
- Reaction conditions : Use inert atmospheres (N2/Ar) and low temperatures (0–5°C) to suppress oxidation. Monitor via TLC or in situ IR .
(Basic) How does the nitro group’s position influence the compound’s electronic properties and biological activity?
Q. Methodology :
- Electrochemical analysis : Cyclic voltammetry to measure reduction potentials of the nitro group, which correlates with electron-deficient aromatic systems .
- SAR studies : Compare bioactivity (e.g., enzyme inhibition) of ortho-nitro vs. para-nitro analogs. Use molecular docking (AutoDock Vina) to map interactions with target proteins .
(Advanced) What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Q. Methodology :
- Process optimization : Transition from batch to flow chemistry for nitro reduction steps to improve yield and safety .
- Purification at scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization .
(Basic) How can stability studies (e.g., pH, temperature) inform storage conditions for this compound?
Q. Methodology :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via UPLC-MS .
- Storage recommendations : Store in amber vials at -20°C under desiccant to prevent hydrolysis of the nitro group .
(Advanced) What role does the methoxy group play in modulating solubility and membrane permeability?
Q. Methodology :
- LogP measurement : Use shake-flask method with octanol/water to determine partition coefficients. Compare with analogs lacking the methoxy group .
- PAMPA assay : Evaluate passive diffusion through artificial membranes to correlate substituent effects with bioavailability .
(Advanced) How can isotopic labeling (e.g., 15^{15}15N) aid in metabolic pathway tracing of this compound?
Q. Methodology :
- Synthesis of labeled analogs : Incorporate N into the nitro or amine group via labeled precursors (e.g., NH4Cl) .
- Mass spectrometry imaging : Track labeled metabolites in cell/tissue samples to map metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
